molecular formula C11H18N2O6S2 B12653649 1,3-Bis(vinylsulfonylacetamido)propane CAS No. 93629-90-4

1,3-Bis(vinylsulfonylacetamido)propane

Cat. No.: B12653649
CAS No.: 93629-90-4
M. Wt: 338.4 g/mol
InChI Key: BQRSKHITKXPIQX-UHFFFAOYSA-N
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Description

1,3-Bis(vinylsulfonylacetamido)propane is an organic compound with the molecular formula C11H18N2O6S2 and a molecular weight of 338.4 g/mol . It is known for its unique chemical structure, which includes two vinylsulfonyl groups attached to an acetamido-propane backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(vinylsulfonylacetamido)propane can be synthesized through a multi-step process involving the reaction of vinylsulfonyl chloride with 1,3-diaminopropane in the presence of a base . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Reaction of vinylsulfonyl chloride with 1,3-diaminopropane.

    Step 2: Purification of the product through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(vinylsulfonylacetamido)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives .

Scientific Research Applications

1,3-Bis(vinylsulfonylacetamido)propane has a wide range of applications in scientific research, including:

    Chemistry: Used as a cross-linking agent in polymer chemistry.

    Biology: Employed in the modification of biomolecules for studying protein-protein interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis(vinylsulfonylacetamido)propane involves its ability to form covalent bonds with nucleophilic groups in target molecules. The vinylsulfonyl groups are highly reactive and can undergo addition or substitution reactions with nucleophiles, leading to the formation of stable covalent adducts. This reactivity makes it useful in various applications, such as cross-linking and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(vinylsulfonylacetamido)propane is unique due to the presence of both vinylsulfonyl and acetamido groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .

Properties

CAS No.

93629-90-4

Molecular Formula

C11H18N2O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide

InChI

InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15)

InChI Key

BQRSKHITKXPIQX-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)CC(=O)NCCCNC(=O)CS(=O)(=O)C=C

Origin of Product

United States

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